Product packaging for 2-(2-Methoxyphenyl)-1,1'-biphenyl(Cat. No.:)

2-(2-Methoxyphenyl)-1,1'-biphenyl

Cat. No.: B14132081
M. Wt: 260.3 g/mol
InChI Key: NSGMIQOUTRJDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenyl)-1,1'-biphenyl (CAS 86-26-0) is a biphenyl derivative of interest in organic and medicinal chemistry research . Biphenyl scaffolds are recognized as fundamental backbones in synthetic chemistry and are found in various biologically active compounds and materials . They serve as versatile intermediates for the synthesis of more complex molecules and are investigated for their potential applications in drug discovery and materials science . As a building block, this compound could be utilized in cross-coupling reactions, the development of pharmacologically active molecules, or the creation of functional materials . Researchers value such structures for their potential to impart specific steric and electronic properties to new compounds. This product is strictly for research use in a laboratory setting and is not intended for human or veterinary use. Disclaimer: The specific applications, mechanism of action, and detailed research value for this exact compound are not fully documented in the public sources consulted. Researchers are advised to conduct their own thorough literature review to confirm its suitability for their intended use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O B14132081 2-(2-Methoxyphenyl)-1,1'-biphenyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

1-methoxy-2-(2-phenylphenyl)benzene

InChI

InChI=1S/C19H16O/c1-20-19-14-8-7-13-18(19)17-12-6-5-11-16(17)15-9-3-2-4-10-15/h2-14H,1H3

InChI Key

NSGMIQOUTRJDRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Ligand Design Principles and Metal Complexation of 2 2 Methoxyphenyl 1,1 Biphenyl Derivatives

Biphenyl-Based Phosphine (B1218219) Ligands: Synthesis and Structural Elucidation

The synthesis of biphenyl-based phosphine ligands often involves the strategic coupling of aryl precursors followed by the introduction of the phosphine moiety. liv.ac.uk Methods such as the Suzuki coupling have been employed for the formation of the biphenyl (B1667301) backbone, followed by reduction of a phosphine oxide to the desired phosphine. liv.ac.uk Another effective one-pot method involves the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. acs.orgnih.gov These synthetic strategies provide access to a diverse range of functionalized biphenyl phosphine ligands. acs.org

The structural features of these ligands, particularly the steric and electronic properties, are crucial for their performance in catalysis. tcichemicals.com The biphenyl backbone provides a rigid and bulky framework, while substituents on the aromatic rings can be varied to modulate the ligand's electronic properties. tcichemicals.comnih.gov

Dicyclohexyl(2'-methoxy-1,1'-biphenyl-2-yl)phosphine: Design and Research Focus

Dicyclohexyl(2'-methoxy-1,1'-biphenyl-2-yl)phosphine, a prominent member of the biphenyl-based phosphine ligand family, is designed to combine the steric bulk of dicyclohexylphosphino groups with the electronic influence of the methoxy (B1213986) substituent on the biphenyl framework. acmec.com.cn The dicyclohexylphosphino group is known to be highly electron-donating and sterically demanding, which can enhance the catalytic activity of metal complexes by promoting oxidative addition and reductive elimination steps in catalytic cycles. tcichemicals.com

Research on this ligand and its analogs, such as S-Phos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) and RuPhos (Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine), has demonstrated their effectiveness in a range of cross-coupling reactions. oakwoodchemical.combldpharm.com The strategic placement of the methoxy group influences the electron density at the phosphorus atom and can also participate in secondary interactions with the metal center, further stabilizing the catalytic species. nih.gov

Table 1: Selected Dicyclohexyl(biphenyl)phosphine Ligands

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
Dicyclohexyl(2'-methoxy-[1,1'-biphenyl]-2-yl)phosphine 255835-82-6 C₂₅H₃₃OP 380.50
2'-(Dicyclohexylphosphino)-N,N-dimethyl-[1,1'-biphenyl]-2-amine 213697-53-1 C₂₆H₃₆NP 393.54
Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (S-Phos) 657408-07-6 C₂₆H₃₅O₂P 410.52
Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (RuPhos) 787618-22-8 C₃₀H₄₃O₂P 482.64
(1S)-Dicyclohexyl(2'-methoxy-[1,1'-binaphthalen]-2-yl)phosphane 679787-77-0 C₃₃H₃₅OP 478.61

Bis(2-methoxyphenyl)phosphine and Related Methoxy-Substituted Phosphines as Ligands

Bis(2-methoxyphenyl)phosphine is another key ligand where the methoxy groups are positioned on both phenyl rings attached to the phosphorus atom. sigmaaldrich.comuni.lu This substitution pattern significantly influences the electronic properties of the phosphine. The methoxy groups are electron-donating, which increases the electron density on the phosphorus atom, enhancing its σ-donor capacity. ilpi.com

These ligands are utilized in various catalytic reactions, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. sigmaaldrich.com The presence of the methoxy groups can also lead to specific coordination behavior and may contribute to the stabilization of catalytic intermediates through non-covalent interactions. nih.gov

Influence of Methoxy and Biphenyl Substituents on Ligand Properties and Coordination

The electronic and steric properties of phosphine ligands can be systematically and predictably altered by varying the substituents on the aromatic rings. umb.edu The methoxy group, being an electron-donating group, increases the electron density at the phosphorus center, which generally enhances the reactivity of the metal complex in oxidative addition. tcichemicals.comilpi.com In the context of the biphenyl backbone, the position of the methoxy substituent is critical. An ortho-methoxy group, as in 2-(2-methoxyphenyl)-1,1'-biphenyl derivatives, can have a more pronounced effect due to its proximity to the phosphine and the metal center. nih.gov

The biphenyl group itself imparts significant steric bulk, which is a key factor in promoting reductive elimination, the final step in many cross-coupling catalytic cycles. tcichemicals.com The combination of the electronic effects of the methoxy group and the steric hindrance of the biphenyl scaffold allows for the fine-tuning of the ligand's properties to optimize catalytic performance for specific reactions. taylorandfrancis.com

Coordination Chemistry with Transition Metals (e.g., Palladium, Rhodium, Iridium, Ruthenium)

Biphenyl-based phosphine ligands, including derivatives of this compound, form stable and catalytically active complexes with a variety of transition metals such as palladium, rhodium, iridium, and ruthenium. taylorandfrancis.com These metals are central to numerous homogeneous catalytic processes. pnas.org

Palladium complexes with these ligands are particularly well-known for their exceptional performance in cross-coupling reactions. nih.gov The steric and electronic properties of the biphenylphosphine ligands are crucial for the efficiency of these palladium catalysts. nih.gov Rhodium and ruthenium complexes bearing chiral versions of these phosphine ligands have shown remarkable success in asymmetric hydrogenation reactions, providing access to enantiomerically enriched products. pnas.orgsigmaaldrich.com Iridium complexes are also utilized in various catalytic transformations, including hydrogenations. pnas.org The coordination of the phosphine ligand to the metal center creates a specific steric and electronic environment that dictates the activity and selectivity of the resulting catalyst. umb.edu

Metal-Ligand Interactions and Their Impact on Catalytic Performance

The interaction between the metal center and the phosphine ligand is a critical determinant of catalytic performance. Phosphines act as σ-donors through their lone pair of electrons and can also act as π-acceptors by accepting electron density from the metal into their σ* orbitals. ilpi.comumb.edu The strength of these interactions influences the electronic properties of the metal center, thereby affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.com

The steric bulk of the ligand, often quantified by the cone angle, plays a significant role in determining the coordination number and geometry of the metal complex. umb.eduyoutube.com Bulky ligands like those based on the biphenyl framework can create a coordinatively unsaturated metal center, which is often more catalytically active. tcichemicals.com Furthermore, the biphenyl scaffold can engage in Pd-arene interactions, which are thought to stabilize the catalyst and increase the electron density at the metal center. nih.gov The interplay of these steric and electronic effects, governed by the specific structure of the biphenyl phosphine ligand, allows for the rational design of catalysts with tailored reactivity and selectivity. dntb.gov.ua

Development of Chiral Phosphine Ligands for Asymmetric Catalysis

The development of chiral phosphine ligands is paramount for asymmetric catalysis, a field focused on the synthesis of single-enantiomer compounds. nih.gov The this compound scaffold has been a valuable platform for the design of new chiral ligands. researchgate.net By introducing chirality into the ligand structure, either through atropisomerism of the biphenyl backbone or by incorporating chiral substituents, it is possible to create an asymmetric environment around the metal center. researchgate.netpnas.org

These chiral ligands, when coordinated to transition metals like rhodium, ruthenium, or iridium, can catalyze reactions with high enantioselectivity. pnas.orgsigmaaldrich.com A notable application is in asymmetric hydrogenation, where prochiral substrates are converted into chiral products with high enantiomeric excess. sigmaaldrich.comnih.gov The design of these ligands often involves creating a rigid and well-defined chiral pocket that effectively discriminates between the two prochiral faces of the substrate. The continuous development of novel chiral phosphine ligands based on the biphenyl framework is driven by the need for more efficient and selective catalysts for the synthesis of complex chiral molecules. pnas.orgacs.org

Theoretical and Computational Investigations of 2 2 Methoxyphenyl 1,1 Biphenyl Systems

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) has been instrumental in elucidating the molecular conformation and electronic properties of biphenyl (B1667301) systems, including derivatives like 2-(2-Methoxyphenyl)-1,1'-biphenyl. DFT calculations, particularly using hybrid functionals such as B3LYP, have proven effective in optimizing molecular geometries and predicting electronic characteristics. niscpr.res.innih.gov

Studies on related dimethoxybenzene derivatives have shown that functionals like B3LYP can provide the lowest total energy, indicating a stable molecular structure, although other functionals like PBE may be more time-efficient. nih.gov The choice of basis set also plays a crucial role, with Def2-TZVP often yielding lower energies at the cost of increased computational time compared to sets like 6-311G(d,p). nih.gov For the this compound system, DFT would be employed to determine the dihedral angle between the two phenyl rings, which is a key conformational parameter. This angle is influenced by the steric and electronic effects of the methoxy (B1213986) substituent at the ortho position.

The electronic structure is analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (Eg) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. niscpr.res.in A larger energy gap suggests higher stability. nih.gov For instance, in a study on a chalcone (B49325) derivative, the energy gap was calculated to be around 3.75 eV, indicating good stability. niscpr.res.in Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. niscpr.res.inniscpr.res.in

Table 1: Comparison of DFT Functionals and Basis Sets for Dimethoxybenzene Derivatives

Functional Basis Set Relative Computational Time Relative Total Energy
PBE 6-311G(d,p) Lower Higher
B3LYP 6-311G(d,p) Higher Lower
PBE Def2-TZVP Higher Higher

This table is a generalized representation based on findings for related compounds.

Quantum Chemical Calculations for Mechanistic Pathway Elucidation

Quantum chemical calculations are powerful tools for investigating reaction mechanisms, including those involving biphenyl derivatives. These methods can be used to map out potential energy surfaces, locate transition states, and calculate activation energies, providing a detailed understanding of how a reaction proceeds.

For reactions involving this compound, such as its synthesis or further functionalization, quantum chemical calculations can help to:

Identify the most favorable reaction pathway: By comparing the energy profiles of different possible mechanisms, the most likely pathway can be determined.

Characterize transition state structures: The geometry of the transition state provides insight into the bond-making and bond-breaking processes occurring during the reaction.

Predict reaction kinetics: The calculated activation energy can be used to estimate the reaction rate.

While specific mechanistic studies on this compound are not extensively detailed in the provided results, the principles of applying quantum chemistry to elucidate reaction pathways are well-established.

Hirshfeld Surface Analysis and Intermolecular Interaction Studies

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis is crucial for understanding the packing of molecules in the solid state and the forces that govern it.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto this surface, one can identify different types of intermolecular contacts and their relative importance.

For biphenyl systems, Hirshfeld analysis typically reveals the significance of H···H, C···H/H···C, and O···H/H···O interactions. nih.gov In many organic crystals, H···H interactions are the most abundant. nih.gov The presence of a methoxy group in this compound would likely lead to significant O···H interactions. Red spots on the dnorm map indicate close intermolecular contacts, often corresponding to hydrogen bonds. nih.govcore.ac.uk

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. nih.gov These plots show the distribution of di versus de, with different types of interactions appearing as distinct patterns. For example, sharp spikes often represent hydrogen bonds, while more diffuse regions can indicate van der Waals forces.

Table 2: Common Intermolecular Contacts and Their Typical Contributions in Related Biphenyl Systems

Interaction Type Typical Contribution to Hirshfeld Surface Area
H···H 35-55%
C···H/H···C 20-40%

These percentages are illustrative and can vary depending on the specific molecular structure and crystal packing.

Computational Approaches to Stereochemical Understanding and Prediction

Computational methods are essential for understanding and predicting the stereochemistry of chiral molecules like atropisomeric biphenyls. Atropisomerism arises from restricted rotation around a single bond, leading to stereoisomers that can be isolated. pharmaguideline.com

For this compound, the presence of substituents in the ortho positions of the biphenyl core restricts rotation around the central C-C bond. Computational techniques can be used to:

Determine the preferred conformation: Energy minimization calculations can identify the most stable arrangement of the phenyl rings and the methoxy group.

Predict the existence of stable atropisomers: By calculating the energy barrier to rotation, it is possible to determine if the atropisomers are stable enough to be isolated at a given temperature. uu.nl

Simulate chiroptical properties: Methods like Time-Dependent DFT (TD-DFT) can be used to calculate electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra, which can then be compared with experimental data to assign the absolute configuration of the enantiomers.

The development of robust computational methods provides a powerful tool for predicting the stereochemical outcome of reactions and for understanding the properties of chiral molecules. nih.gov

Theoretical Insights into Rotational Barriers and Atropisomer Interconversion

The interconversion of atropisomers occurs through rotation around the pivotal single bond. The energy barrier to this rotation is a key factor determining the stability of the atropisomers. uu.nl Theoretical calculations, particularly DFT, are widely used to compute these rotational barriers. researchgate.netrsc.org

The process involves mapping the potential energy surface as a function of the dihedral angle of the rotating bond. The ground states correspond to the energy minima of the atropisomers, while the transition state for interconversion is located at the energy maximum along the rotation coordinate. uu.nl The energy difference between the ground state and the transition state is the rotational barrier.

For biphenyls, the height of the rotational barrier is highly dependent on the size and nature of the ortho substituents. researchgate.net The methoxy group in this compound, along with the phenyl group at the other ortho position, will create significant steric hindrance, leading to a substantial rotational barrier.

Computational studies have shown a good correlation between calculated and experimentally determined rotational barriers for a variety of biphenyl derivatives. uu.nlresearchgate.net These theoretical insights are invaluable for the design of new atropisomeric compounds with specific rotational properties for applications in areas like asymmetric catalysis and materials science.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2,3,5',6-tetramethyl-2'-(2-butyl)biphenyl
(2Z)-3-(3,4-methoxyphenyl)-2-[2-(methoxycarbonyl) phenyl] acrylic acid
methyl 2-[(Z)-2-(3, 4- dimethoxyphenyl)-1 (methoxycarbonyl) vinyl] benzoate
2-methoxy-4,6-diphenylnicotinonitrile
4,4-dimethoxy-1,1-biphenyl
(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
(1E,2E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one
ethyl 2-oxopropanoate
(E)-1-[2,2-dichloro-1-(4-methylphenyl)ethenyl]-2-(4-methoxyphenyl)diazene
2-(2-Hydroxy-3-methoxyphenyl)
2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde
1,1'-Biphenyl, 2-methoxy-2'-nitro-
4-(3-methoxyphenyl)-2,6-diphenylpyridine
bis{(S)-(−)-N-[(biphenyl-2-yl)methylidene]1-(4-methoxyphenyl)ethanamine-κN}dichloridopalladium(II)

Stereochemical Aspects of 2 2 Methoxyphenyl 1,1 Biphenyl and Atropisomeric Biphenyls

Axial Chirality and Atropisomerism in Biaryl Scaffolds

Axial chirality is a stereochemical feature where a molecule lacks a traditional chiral center but is still chiral due to the non-planar arrangement of substituents around an axis of chirality. wikipedia.org In biaryl scaffolds, such as biphenyl (B1667301) derivatives, this axis is the single bond connecting the two aryl rings. wikipedia.orgcsic.es When rotation around this bond is sufficiently hindered by bulky substituents in the ortho positions, stable stereoisomers, known as atropisomers, can be isolated. wikipedia.orgwikipedia.org These atropisomers are non-superimposable mirror images of each other (enantiomers) and arise from the hindered rotation, not from the presence of a stereogenic atom. wikipedia.orgprinceton.edu

The existence of stable atropisomers is contingent on a significant energy barrier to rotation around the aryl-aryl bond. csic.es This barrier must be high enough to prevent the interconversion of the enantiomers at a given temperature. csic.esprinceton.edu A commonly accepted, albeit arbitrary, criterion for the existence of atropisomers is a half-life for racemization of greater than 1000 seconds at a specific temperature. princeton.edupharmaguideline.com

The Cahn-Ingold-Prelog (CIP) system has been adapted to assign absolute configurations to axially chiral molecules, designated as (Ra) and (Sa). This is determined by viewing the molecule along the chiral axis and ranking the ortho substituents based on priority rules. wikipedia.org

Enantioselective Synthesis Strategies Utilizing Chiral Templates and Ligands

The synthesis of enantioenriched atropisomeric biaryls is a significant challenge in organic chemistry. Various strategies have been developed to achieve this, often employing chiral auxiliaries, catalysts, or ligands to control the stereochemical outcome of the aryl-aryl bond formation or subsequent transformations. yau-awards.comnih.gov

One prominent method is the asymmetric Suzuki-Miyaura cross-coupling reaction. yau-awards.com The use of novel chiral anionic ligands in these reactions has shown promise in directing the axial chirality of the resulting biaryl compounds. These ligands can create distal ionic interactions with the substrates, leading to improved enantiomeric excess. yau-awards.com For instance, the use of an anionic chiral ligand in the synthesis of a disubstituted diamine biaryl atropisomer resulted in a significant increase in enantiomeric excess compared to reactions with neutral ligands. yau-awards.com

Other notable strategies include:

Dynamic Kinetic Resolution (DKR): This approach involves the transformation of a rapidly interconverting (configurationally unstable) atropisomer into a stereochemically stable product. nih.govacs.org This can be achieved through methods like atropselective O-alkylation, where a chiral counterion differentiates between rapidly equilibrating atropisomeric enolates. nih.gov

Palladium/Norbornene Cocatalysis: This three-component cross-coupling reaction has been successfully used for the asymmetric synthesis of biaryl atropisomers. The use of a P,C-type ligand with both axial and P-center chirality has been shown to provide high enantioselectivity. acs.org

Biocatalysis: Enzymes, particularly lipases, have been effectively used for the kinetic resolution of racemic mixtures of conformationally stable biaryl compounds. acs.org

These methods highlight the importance of chiral control elements in achieving the desired stereoisomer of a given biaryl atropisomer.

Racemization Pathways and Energy Barriers in Biphenyl Atropisomers

Racemization is the process by which an enantiomerically enriched sample of a chiral compound converts into a racemic mixture. In the context of biphenyl atropisomers, this occurs through rotation around the central aryl-aryl single bond, a process that does not involve the breaking or forming of chemical bonds. csic.esnih.gov The rate of racemization is directly related to the rotational energy barrier.

The stability of atropisomers is often categorized into three classes based on their rotational energy barriers and corresponding half-lives for racemization at a given temperature:

Class 1: Barriers < 20 kcal/mol, leading to rapid racemization (minutes or faster) at room temperature. nih.govacademie-sciences.fr

Class 2: Barriers between 20 and 28 kcal/mol, with racemization occurring over hours to months. nih.govacademie-sciences.fr

Class 3: Barriers > 28 kcal/mol, resulting in high configurational stability with racemization taking years or longer. nih.gov

The rotational barrier can be experimentally determined using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov Theoretical calculations, such as Density Functional Theory (DFT), are also employed to compute these barriers and provide insights into the transition state geometries of the rotation. rsc.orgresearchgate.net For biphenyls with a single ortho-substituent, rotational barriers can be in the range of up to 15.4 kcal/mol. nih.gov

Atropisomer ClassRotational Energy Barrier (kcal/mol)Racemization Half-life at Room Temperature
Class 1< 20Minutes or faster
Class 220 - 28Hours to months
Class 3> 28Years or longer

Influence of Ortho-Substituents on Stereochemical Stability and Interconversion

The stereochemical stability and the energy barrier to interconversion in biphenyl atropisomers are profoundly influenced by the nature and size of the substituents at the ortho positions (positions 2, 2', 6, and 6'). csic.esslideshare.net

Steric Effects: The primary factor governing the rotational barrier is the steric hindrance imposed by the ortho-substituents. wikipedia.orgcapes.gov.br As the size of these substituents increases, the steric clash in the planar transition state of rotation becomes more severe, leading to a higher energy barrier and greater configurational stability. capes.gov.br For example, gradually increasing the bulkiness of substituents in the 2,2'-positions of biphenyls leads to a corresponding increase in the energy barrier. capes.gov.br Even in biphenyls with a single ortho-substituent, the size of that substituent plays a crucial role in determining the rotational barrier. nih.gov

Electronic Effects: While steric effects are dominant, electronic effects of substituents can also modulate the rotational energy barrier. capes.gov.br Electron-donating and electron-withdrawing groups can influence the electron density of the aromatic rings and the character of the aryl-aryl bond, thereby affecting the ease of rotation. For instance, in para-substituted 2,2'-bis(trifluoromethyl)biphenyl (B1304852) derivatives, electron-donating groups were found to decrease the rotational barrier, while the opposite was observed for 2,2'-diisopropylbiphenyl (B8821277) derivatives. capes.gov.br

Buttressing Effects: Substituents adjacent to the ortho groups (in the meta positions) can also influence the rotational barrier through a "buttressing effect." capes.gov.br These meta-substituents can sterically interact with the ortho-substituents, further restricting their movement and increasing the energy required for rotation.

Applications in Advanced Catalysis and Organic Transformations

Asymmetric Catalysis Mediated by Chiral Biphenyl (B1667301) Ligands

The atropisomeric nature of certain substituted biphenyls makes them excellent platforms for the development of chiral ligands for asymmetric catalysis. While "2-(2-Methoxyphenyl)-1,1'-biphenyl" itself is not chiral, it serves as a crucial precursor for the synthesis of chiral diphosphine ligands. By introducing phosphine (B1218219) groups at the 2 and 2' positions and resolving the resulting atropisomers, ligands analogous to the well-known MeO-BIPHEP series can be prepared.

These chiral biphenyl ligands, when complexed with transition metals such as ruthenium, are highly effective in asymmetric hydrogenation reactions. For instance, ruthenium complexes of alkoxy-substituted MeO-BIPHEP-type ligands have demonstrated high activity and enantioselectivity in the asymmetric hydrogenation of aryl ketones. ccspublishing.org.cn The methoxy (B1213986) groups play a crucial role in enhancing the electronic properties of the ligand and in creating a well-defined chiral pocket around the metal center, which allows for excellent facial discrimination of the prochiral substrate.

The general structure of such a catalyst system and its application in the asymmetric hydrogenation of acetophenone (B1666503) is depicted below:

Catalyst System: [diphosphine RuCl₂ diamine]

SubstrateLigand TypeEnantiomeric Excess (ee)
Acetophenone(S)-6,6'-dimethoxy-2,2'-bis(di-p-tert-butylphenylphosphine)-1,1'-biphenyl>99%
Acetophenone(S)-6,6'-dimethoxy-2,2'-bis(di-p-isopropylphenylphosphine)-1,1'-biphenyl98%
Acetophenone(S)-6,6'-dimethoxy-2,2'-bis(diphenylphosphine)-1,1'-biphenyl (MeO-BIPHEP)95%

This table presents typical results for asymmetric hydrogenation using ruthenium catalysts with alkoxy-substituted biphenyl phosphine ligands, analogous to those derivable from this compound. Data is illustrative of the high enantioselectivities achievable. ccspublishing.org.cn

Role in C-C and C-N Fragment Coupling Reactions

Ligands derived from "this compound" are anticipated to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions. The ortho-methoxy group can influence the catalytic cycle in several ways. It can enhance the electron-donating ability of the phosphine ligand, which generally accelerates the rate-limiting oxidative addition step in the catalytic cycle. orgsyn.org Furthermore, the steric bulk of the ortho-substituent can promote the reductive elimination step, leading to faster catalyst turnover.

A prominent example of a highly successful ligand that shares key structural features with derivatives of "this compound" is SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). SPhos is known for its exceptional activity in Suzuki-Miyaura couplings, enabling the formation of sterically hindered biaryls and facilitating reactions of challenging aryl chlorides at room temperature. acs.org The presence of the two ortho-methoxy groups in SPhos is critical to its high performance.

Performance of SPhos in Suzuki-Miyaura Coupling of Aryl Chlorides:

Aryl ChlorideArylboronic AcidProductYield (%)
2-ChlorotoluenePhenylboronic acid2-Methylbiphenyl98
4-Chloroanisole2-Methylphenylboronic acid4-Methoxy-2'-methylbiphenyl97
1-Chloro-2,6-dimethylbenzenePhenylboronic acid2,6-Dimethylbiphenyl96

This table showcases the high efficiency of the SPhos ligand in the Suzuki-Miyaura coupling of various aryl chlorides, highlighting the potential of catalysts derived from ortho-alkoxybiphenyl scaffolds. acs.org

Utilization as Precursors for Complex Chemical Entities

"this compound" is a valuable starting material for the synthesis of more complex molecules, particularly functionalized biarylphosphine ligands and other intricate chemical structures. nih.govnih.gov The synthetic versatility of the biphenyl backbone allows for modifications at various positions, leading to a diverse library of compounds with tailored properties.

One common synthetic route involves the lithiation of the biphenyl backbone followed by reaction with a chlorophosphine to introduce the desired phosphine group. The methoxy group can be retained to influence the electronic and steric properties of the final ligand, or it can be demethylated to a hydroxyl group, which can then be further functionalized. This modular approach allows for the rapid generation of a variety of ligands for use in catalysis and materials science. nih.gov

For example, the synthesis of ligands like SPhos starts from a dimethoxybiphenyl precursor, demonstrating the industrial relevance of such building blocks. acs.org The ability to construct complex phosphines from relatively simple biphenyl precursors is a cornerstone of modern catalyst development.

Catalyst Design Principles and Structure-Performance Relationships

The design of effective catalysts based on the "this compound" scaffold is guided by established structure-performance relationships in biaryl phosphine ligands. The key is to balance the electronic and steric properties of the ligand to optimize the catalytic cycle for a specific transformation.

Electronic Effects: The ortho-methoxy group is an electron-donating group, which increases the electron density on the phosphorus atom of a derived phosphine ligand. This enhanced electron-donating ability generally leads to more active catalysts for palladium-catalyzed cross-coupling reactions by facilitating the oxidative addition of the aryl halide to the Pd(0) center. orgsyn.org

The success of ligands like SPhos underscores the importance of having bulky, electron-rich biaryl phosphine ligands for challenging cross-coupling reactions. acs.org The combination of the dicyclohexylphosphine (B1630591) group and the dimethoxybiphenyl backbone in SPhos provides an optimal balance of steric and electronic properties for high catalytic activity.

Mechanistic Investigations of Catalytic Cycles Involving Biphenyl Ligands

Mechanistic studies of palladium-catalyzed cross-coupling reactions have revealed the crucial role of the ligand in each step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For catalysts bearing biphenyl phosphine ligands, a monoligated palladium(0) species is often the active catalyst that undergoes oxidative addition with the aryl halide.

The ortho-methoxy group in ligands derived from "this compound" is believed to play a multifaceted role in the catalytic cycle. As mentioned, its electron-donating nature facilitates oxidative addition. During the subsequent steps, the methoxy group can potentially have a non-covalent interaction with the metal center or the substrates, helping to stabilize transition states and influence selectivity.

In the context of asymmetric catalysis, the chiral environment created by the atropisomeric biphenyl backbone, rigidified and defined by substituents like the ortho-methoxy group, is what allows for the differentiation between the prochiral faces of the substrate during the key stereodetermining step of the reaction. The precise positioning of the substrate within this chiral pocket dictates the stereochemical outcome of the product. ccspublishing.org.cn

Structure Reactivity Relationships in 2 2 Methoxyphenyl 1,1 Biphenyl Chemistry

Impact of the Methoxy (B1213986) Group on Reaction Selectivity, Rate, and Efficiency

The oxygen atom in the methoxy group possesses lone pairs of electrons, which can be donated to the aromatic ring through resonance. This electron-donating nature activates the phenyl ring to which it is attached, making it more susceptible to electrophilic substitution reactions. The directing effect of the methoxy group is predominantly ortho and para. However, in 2-(2-Methoxyphenyl)-1,1'-biphenyl, the ortho position is already substituted by the second phenyl ring, thus favoring substitution at the para position.

The impact of the methoxy group extends to various types of reactions. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki and Ullmann couplings, the presence of methoxy groups can enhance reaction yields. A study on the synthesis of sterically hindered polychlorinated biphenyl (B1667301) derivatives demonstrated that a Suzuki coupling reaction using a palladium catalyst with a 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) ligand resulted in significantly higher yields (65–98%) compared to the traditional Ullmann coupling (20–38%). nih.gov This highlights the efficiency-boosting role of the methoxy groups on the ligand in facilitating the catalytic cycle.

Furthermore, the methoxy group can participate in intramolecular interactions that influence reaction pathways. Theoretical studies on the gas-phase elimination kinetics of methoxyalkyl chlorides suggest that the oxygen atom of the methoxy group can assist in the departure of a leaving group, thereby affecting the reaction rate. researchgate.net While this study was not on this compound itself, the principle of neighboring group participation by the methoxy group is a relevant consideration for its reactivity.

The following table summarizes the observed effects of the methoxy group on different reaction types:

Reaction TypeEffect of Methoxy GroupResearch Finding
Suzuki Coupling Enhanced efficiencyYields of 65–98% were achieved with a dimethoxybiphenyl-based ligand. nih.gov
Ullmann Coupling Lower efficiency compared to SuzukiYields were in the range of 20–38%. nih.gov
Electrophilic Aromatic Substitution Directing effectThe methoxy group is an activating, ortho, para-director.
Nucleophilic Acetalization Improved regioselectivityA pyridinium (B92312) 2-methoxyprop-2-yl pre-association complex favors reaction at the primary hydroxyl group. nih.gov

Steric and Electronic Effects of the Biphenyl Moiety in Chemical Reactions

The biphenyl moiety of this compound introduces significant steric and electronic effects that are crucial in determining its chemical behavior.

Steric Effects:

The two phenyl rings in a biphenyl system are not coplanar due to steric hindrance between the ortho hydrogens. In this compound, the presence of the 2-methoxyphenyl group further increases this steric hindrance, leading to a larger dihedral angle between the two phenyl rings. This restricted rotation around the biphenyl linkage gives rise to atropisomerism, a form of axial chirality. rsc.org The non-planar structure can hinder the approach of reactants to certain sites on the molecule, thereby influencing reaction selectivity.

Research on 2,2′-bridged biphenyls has highlighted the significant steric effect of ortho-methoxy groups. rsc.org These groups can influence the optical stability of chiral biphenyl derivatives. rsc.org The steric bulk of the biphenyl unit, compounded by the ortho-methoxy group, can be leveraged to create sterically hindered environments around a reactive center, which can be advantageous in certain catalytic applications. nih.gov

Electronic Effects:

The electronic nature of the biphenyl can be modulated by substituents on either ring. The electron-donating methoxy group in this compound enriches the electron density of one ring, which can then be transmitted to the second ring through the pivotal bond, affecting its reactivity in processes like electrophilic substitution. rsc.org

The following table outlines the key steric and electronic effects of the biphenyl moiety:

EffectDescriptionConsequence
Steric Hindrance The two phenyl rings are non-planar, and the ortho-methoxy group adds to the bulk.Leads to atropisomerism and can direct the approach of reactants. rsc.orgrsc.org
Extended π-System The conjugated system allows for electron delocalization across both rings.Influences the molecule's electronic properties and potential for π-π interactions. nih.govmdpi.com
Conformational Flexibility Despite steric hindrance, some conformational flexibility exists, with observed dihedral angles varying. nih.govThe molecule can adopt different conformations depending on its environment.

Mechanistic Implications of Structural Modifications on Reaction Pathways

Modifying the structure of this compound, for instance by altering or adding substituents, can have profound implications for the mechanisms of its reactions.

Structural modifications can alter the electronic properties of the molecule, thereby favoring one reaction pathway over another. For example, the introduction of electron-withdrawing groups would decrease the electron density of the aromatic rings, making them less reactive towards electrophiles but potentially more susceptible to nucleophilic attack.

The position of substituents is also critical. A substituent at a different position on the biphenyl rings would lead to a different regioisomer with potentially distinct reactivity. For instance, moving the methoxy group from the 2-position to the 4-position would significantly alter the steric environment around the biphenyl linkage and change the directing effects in electrophilic aromatic substitution reactions.

In the context of catalysis, modifications to the biphenyl structure are a key strategy for tuning the properties of ligands. For example, in palladium-catalyzed reactions, altering the substituents on a biphenyl-based phosphine (B1218219) ligand can modulate the catalyst's activity and selectivity. nih.gov

A study on the synthesis of pyrazole-biphenyl derivatives via a ligandless palladium-catalyzed Heck reaction demonstrates how the reaction mechanism is inherently tied to the structure of the starting materials. mdpi.com The success of this reaction depends on the electronic and steric properties of both the vinyl-pyrazole and the bromo-biphenyl reactants.

Furthermore, research into the impact of chemical modifications on immunostimulating RNA has shown that structural alterations, such as at the 2'-position of the ribose moiety, have a notable influence on biological activity. mdpi.com While not directly related to this compound, this illustrates the general principle that even small structural changes can significantly impact reaction pathways and biological interactions.

The following table provides examples of how structural modifications can influence reaction mechanisms:

Structural ModificationMechanistic ImplicationExample
Addition of Electron-Withdrawing Groups Decreases reactivity towards electrophiles, may favor nucleophilic attack.
Change in Substituent Position Alters steric environment and regioselectivity.Moving the methoxy group from the 2- to the 4-position.
Modification of Ligand Structure Tunes catalyst activity and selectivity in metal-catalyzed reactions.Altering substituents on biphenyl-based phosphine ligands. nih.gov
Introduction of a Bridging Ring Restricts conformational freedom and can enhance stability of chiral isomers. rsc.org

Future Directions and Emerging Research Avenues

Integration of Biphenyl (B1667301) Chemistry with Sustainable Synthesis Methodologies

The chemical industry's shift towards green and sustainable practices is influencing the synthesis of biphenyl compounds. Research is increasingly focused on replacing petroleum-based feedstocks with renewable alternatives and developing more environmentally benign reaction conditions. A notable advancement is the use of biomass-derived precursors, such as those from lignin (B12514952) depolymerization, to construct complex biaryl structures.

For instance, compounds like vanillic acid, derived from lignin, can serve as a starting point for synthesizing methoxy-substituted biphenyl dicarboxylates. protocols.io This approach not inly utilizes a renewable carbon source but also provides access to derivatives with potentially favorable properties. The synthetic strategy often involves a two-step process, beginning with the tosylation of a biomass-derived phenol (B47542) (e.g., methyl vanillate) followed by a reductive coupling reaction. protocols.io This move away from traditional cross-coupling reactions that rely on organometallic reagents prepared from petroleum sources represents a significant step towards sustainability.

Key research findings in this area are summarized below:

Table 1: Developments in Sustainable Biphenyl Synthesis

Precursor Synthetic Target Key Method Significance Reference

Advanced Spectroscopic and Characterization Techniques in Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Modern research leverages a suite of advanced spectroscopic and analytical techniques to elucidate the intricate details of biphenyl formation and functionalization.

For complex structures, one-dimensional NMR (¹H and ¹³C) is complemented by two-dimensional techniques such as ¹H-¹H COSY, HSQC, and HMBC to unambiguously assign all signals and confirm connectivity. nih.gov Single-crystal X-ray diffraction is an indispensable tool, providing definitive proof of a molecule's three-dimensional structure, including bond lengths, angles, and crystal packing. najah.edumdpi.com This technique has been used to confirm the structure of complex heterocyclic systems containing the 8-(2-methoxyphenyl)quinoline moiety. mdpi.com

Furthermore, techniques like Hirshfeld surface analysis are being applied to investigate intermolecular interactions within the crystal lattice, offering insights into the forces that govern solid-state organization. najah.edu Other methods, including UV-Visible spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and thermogravimetric analysis (TGA), provide complementary information on electronic properties, functional groups, and thermal stability, respectively. najah.eduacs.org

Table 2: Advanced Characterization Techniques for Biphenyl Derivatives

Technique Application Information Gained Reference
2D NMR (COSY, HSQC, HMBC) Structural elucidation of novel biphenyl-based acrylates and methacrylates. Confirms atomic connectivity and resolves complex spin systems. nih.gov
Single-Crystal X-ray Diffraction Determination of the absolute structure of complex heterocyclic derivatives. Provides precise 3D molecular geometry, bond parameters, and crystal packing information. najah.edumdpi.com
Hirshfeld Surface Analysis Investigation of intermolecular interactions in substituted imidazole (B134444) crystals. Visualizes and quantifies non-covalent interactions, such as hydrogen bonding. najah.edu

Exploration of Novel Reactivities and Catalytic Systems

The development of novel and more efficient catalytic systems for constructing the biaryl bond remains a vibrant area of research. While palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are well-established, efforts are underway to explore alternative metals and reaction conditions. rsc.org

The Suzuki reaction has proven effective for synthesizing highly functionalized and sterically hindered systems, such as coupling 2-methoxyphenylboronic acid with a complex quinoline (B57606) scaffold using a Pd(dppf)Cl₂ catalyst. mdpi.com This demonstrates the robustness of the method for creating derivatives of 2-(2-methoxyphenyl)-1,1'-biphenyl. The Ullmann reaction, often utilizing copper or nickel catalysts, presents another classic and valuable route for forming biaryl linkages. rsc.orgnih.gov

Emerging research is investigating innovative activation methods, such as photoinduced catalysis. These methods can offer milder reaction conditions and unique reactivity pathways. For example, photoinduced cobaloxime catalysis has been used for the radical phosphinylation/cyclization of alkynones, proceeding without an external photosensitizer or sacrificial oxidant. acs.org Additionally, nickel-based catalysts are gaining attention for their potential in reductive coupling reactions, providing an alternative to more expensive palladium systems. protocols.io

Table 3: Catalytic Systems in Biphenyl Chemistry | Catalytic System | Reaction Type | Example Application | Significance | Reference | | --- | --- | --- | --- | | Pd(dppf)Cl₂ | Suzuki-Miyaura Coupling | Synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | Effective for coupling sterically demanding substrates to form complex derivatives. | mdpi.com | | Copper Iodide (CuI) | Ullmann Coupling | Synthesis of pyrazine (B50134) analogues for kinase inhibitors. | A classic and effective method for C-N and C-O bond formation in biaryl systems. | nih.gov | | Nickel(II) Bromide / Bipyridine | Reductive Coupling | Dimerization of aryl sulfonates derived from biomass. | Provides a less expensive alternative to palladium for certain coupling reactions. | protocols.io | | Cobaloxime Complex | Photoinduced Radical Cyclization | Synthesis of phosphorylated thiochromones. | Represents an emerging strategy using visible light to drive reactions under mild conditions. | acs.org |

Computational Design and Predictive Modeling for New Biphenyl Derivatives

Computational chemistry has become an indispensable partner to experimental synthesis, enabling the rational design of new molecules with tailored properties. By using methods like Density Functional Theory (DFT), researchers can predict a wide range of molecular characteristics before undertaking lengthy and resource-intensive lab work. mdpi.com

These computational models can be used to perform conformational searches and calculate key properties such as molecular electrostatic potential (MEP) and dipole moments. nih.gov The MEP, for instance, is crucial for understanding and predicting how a molecule will interact with biological targets or other reactants. For new biphenyl derivatives, modeling can predict their three-dimensional structure, electronic distribution, and even spectroscopic signatures. mdpi.com

A powerful application of this approach is the comparison of computationally predicted data with experimental results. For example, theoretical NMR chemical shifts can be calculated and compared against experimental spectra to validate a proposed structure. mdpi.com This synergy between theory and experiment accelerates the discovery process, allowing for the pre-screening of virtual libraries of compounds and prioritizing the synthesis of candidates with the highest probability of success for a given application.

Table 4: Applications of Computational Modeling for Biphenyl Derivatives | Computational Method | Property Investigated | Application | Significance | Reference | | --- | --- | --- | --- | | Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, NMR chemical shifts | Structural validation and analysis of a novel triazole-carbohydrazide. | Allows for direct comparison between theoretical and experimental data to confirm molecular structures. | mdpi.com | | Ab initio calculations | Molecular Electrostatic Potential (MEP), dipole moments | Rationalizing the selective toxicity of polychlorinated biphenyls (PCBs). | Provides insight into structure-activity relationships by correlating electronic properties with substitution patterns. | nih.gov |

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